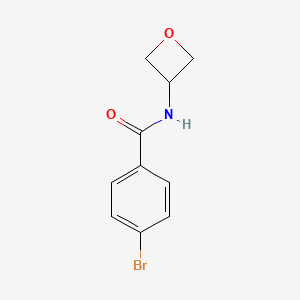

4-Bromo-N-oxetan-3-yl-benzamide

Description

Contextualizing Benzamide (B126) Derivatives in Contemporary Chemical Biology

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. wikipedia.orgnih.gov Benzamide and its derivatives are recognized for a wide array of biological activities, including antimicrobial, analgesic, anticancer, and enzyme inhibitory functions. nih.govcyberleninka.ruresearchgate.net This versatility has led to their incorporation in drugs targeting a variety of conditions. For instance, novel benzamide derivatives have been developed as potent antagonists of the Smoothened receptor, which is implicated in the Hedgehog signaling pathway relevant to certain cancers. nih.gov Others have been synthesized as histone deacetylase (HDAC) inhibitors for cancer therapy or as potential antioxidants. researchgate.netacs.org The proven track record of the benzamide pharmacophore makes any new derivative an object of interest for biological screening and drug design. nih.gov

The Significance of the Oxetane (B1205548) Moiety as a Bioisostere and Structural Feature

The oxetane ring, a four-membered heterocycle containing an oxygen atom, has gained significant traction in drug discovery as an "emergent, underexplored motif". acs.org This small, polar, and three-dimensional structural unit is increasingly employed to fine-tune the physicochemical properties of drug candidates. acs.orgresearchgate.net One of the primary applications of the oxetane moiety is as a bioisostere—a substituent that can replace another functional group while retaining or improving biological activity.

Oxetanes have been successfully used as isosteres for gem-dimethyl and carbonyl groups. researchgate.netacs.orgnih.gov This substitution can lead to profound improvements in key drug-like properties, such as:

Aqueous Solubility: Replacing a lipophilic group like a gem-dimethyl with a polar oxetane can significantly increase a compound's solubility. researchgate.net

Metabolic Stability: The oxetane ring can block metabolically weak spots in a molecule, enhancing its stability without the unfavorable increase in lipophilicity associated with other blocking groups. acs.org

Lipophilicity (LogD): The incorporation of an oxetane can modulate a compound's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgacs.org

Basicity: An oxetane motif placed near an amine group can attenuate the amine's basicity (pKa). acs.org

Furthermore, 3-substituted oxetanes, such as the one found in 4-Bromo-N-oxetan-3-yl-benzamide, have been proposed as potential replacements for carboxylic esters and amides. nih.gov Specifically, the oxetan-3-ol (B104164) group has been investigated as a promising bioisostere for the carboxylic acid functional group. nih.gov The ability of the oxetane ring to act as a hydrogen bond acceptor while introducing desirable steric and electronic properties makes it a valuable tool for medicinal chemists. acs.orgnih.gov

Table 1: Physicochemical Property Improvements Associated with Oxetane Incorporation

| Property | General Effect of Oxetane Substitution | Reference |

|---|---|---|

| Aqueous Solubility | Increase | researchgate.net |

| Metabolic Stability | Increase | acs.orgnih.gov |

| Lipophilicity | Modulation | acs.orgacs.org |

| Basicity (of proximal amines) | Attenuation | acs.org |

| 3-Dimensional Character | Increase | acs.org |

Rationale for Investigating this compound as a Research Scaffold

The rationale for investigating this compound stems from the synergistic combination of its three key components: the benzamide core, the oxetane moiety, and the bromine atom.

The Benzamide Core: Provides a well-established pharmacophore with a history of diverse biological activities, offering a solid foundation for discovering new therapeutic applications. nih.govnih.gov

The Oxetane Moiety: Introduces a modern bioisostere capable of enhancing the "drug-likeness" of the molecule by improving its ADME properties, such as solubility and metabolic stability. acs.orgresearchgate.netacs.org

The 4-Bromo Substituent: Serves as a crucial chemical handle for synthetic diversification. The bromine atom is readily functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing chemists to systematically attach a wide range of other chemical groups. researchgate.net This enables the creation of a large library of analogues for structure-activity relationship (SAR) studies.

This tripartite structure makes this compound an ideal starting point, or scaffold, for lead generation programs. Researchers can use it to build a collection of novel compounds where the core structure provides a high probability of biological relevance, the oxetane ensures favorable physicochemical properties, and the bromine atom allows for systematic exploration of the surrounding chemical space.

Table 2: Structural Components and Their Role in Research

| Component | Chemical Structure | Role in Research Scaffold |

|---|---|---|

| Benzamide | C₆H₅CONH₂ | Established pharmacophore, basis for biological activity. wikipedia.orgnih.gov |

| Oxetane | C₃H₆O | Bioisostere, improves physicochemical properties (solubility, stability). acs.orgacs.org |

| 4-Bromo Substituent | -Br | Synthetic handle for chemical diversification via cross-coupling reactions. researchgate.net |

Overview of Research Trajectories for Novel Small Molecule Compounds

The development of a new drug from a novel small molecule is a lengthy, costly, and complex endeavor, often taking 10-15 years. frontiersin.org The journey for a research scaffold like this compound would typically follow a well-defined trajectory in modern drug discovery.

The process begins with target identification and validation , where researchers identify a biological target, such as an enzyme or receptor, that is implicated in a disease. nih.gov Following this, several strategies can be employed to find or design molecules that interact with the target:

High-Throughput Screening (HTS): Large libraries of compounds are tested against the biological target to identify initial "hits." nih.gov

Structure-Based Drug Design: If the three-dimensional structure of the target is known, computational tools like molecular docking and virtual screening can be used to predict which molecules are likely to bind to it. nih.gov This allows for a more rational approach to identifying lead compounds. nih.gov

Fragment-Based Drug Discovery: Small chemical fragments are screened for weak binding to the target, and promising fragments are then grown or linked together to create a more potent lead.

Once an initial hit or lead compound is identified, the lead optimization phase begins. This is where a scaffold like this compound is particularly valuable. Medicinal chemists synthesize numerous analogues of the lead compound to improve its potency, selectivity, and ADME properties, a process guided by SAR studies. frontiersin.org

Promising candidates from the optimization phase move into preclinical development . frontiersin.org This stage involves extensive in vitro and in vivo testing to further characterize the compound's efficacy and pharmacological profile. If a compound successfully navigates preclinical development, it may then be nominated for clinical trials in humans. This entire process is a multidisciplinary effort, involving chemists, biologists, pharmacologists, and computational scientists. frontiersin.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(oxetan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-8-3-1-7(2-4-8)10(13)12-9-5-14-6-9/h1-4,9H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZSQQHZURDMHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo N Oxetan 3 Yl Benzamide

Precursor Synthesis of Oxetan-3-ylamine Derivatives

The synthesis of the key building block, oxetan-3-amine, is critical for the ultimate construction of the target molecule. Oxetan-3-amine is a commercially available compound, but several de novo synthetic routes have been established in the chemical literature. cymitquimica.com

One prominent strategy begins with oxetan-3-one. researchgate.net This ketone can be converted into its corresponding SAMP/RAMP hydrazone, which then undergoes metalation followed by reaction with an electrophile. Subsequent hydrolysis of the hydrazone yields the desired substituted oxetane (B1205548). researchgate.net

Another versatile method utilizes 3-(bromomethyl)oxetane-3-carboxylic acid as the starting material. This compound can undergo a Curtius rearrangement, a reaction that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. Diphenylphosphoryl azide (DPPA) is a common reagent for this transformation. The resulting isocyanate can then be hydrolyzed or reacted with a suitable protecting group, like tert-butanol, to form a carbamate, which is subsequently cleaved to reveal the primary amine. google.com

A further approach involves the direct amination of alcohol precursors. For instance, (3-methyloxetan-3-yl)methanol can be directly aminated using ammonia (B1221849) in the presence of a ruthenium catalyst under pressure. google.com Similarly, nucleophilic substitution of halo-oxetanes, such as 3-(chloromethyl)-3-methyloxetane, with ammonia provides a direct path to the corresponding amine. google.com

Table 1: Selected Synthetic Routes to Oxetane-3-amine Derivatives

| Starting Material | Key Reagents | Intermediate/Key Step | Product |

| 3-(bromomethyl)oxetane-3-carboxylic acid | Diphenylphosphoryl azide (DPPA), Benzyl alcohol | Curtius Rearrangement | Benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate |

| 3-(chloromethyl)-3-methyloxetane | Liquid Ammonia | Nucleophilic Substitution | (3-methyloxetan-3-yl)methanamine |

| (3-methyloxetan-3-yl)methanol | Ammonia, Ruthenium catalyst | Catalytic Amination | (3-methyloxetan-3-yl)methanamine |

Amide Bond Formation Strategies for N-Oxetan-3-yl-benzamides

The formation of the amide bond between the oxetane amine and the 4-bromobenzoyl moiety is a cornerstone of the synthesis. This can be achieved through several reliable methods, primarily differing in how the carboxylic acid component is activated for nucleophilic attack by the amine.

The most direct and frequently employed strategy involves coupling 4-bromobenzoic acid with oxetan-3-amine. Alternatively, the reaction can proceed via the more reactive acyl chloride, 4-bromobenzoyl chloride.

Direct Amidation Procedures

Direct amidation refers to methods that couple a carboxylic acid and an amine with minimal, non-traditional activating agents or under specific conditions that drive the condensation. For example, diphenylsilane (B1312307) has been reported as a coupling reagent that facilitates the direct formation of an amide bond from a carboxylic acid and an amine. rsc.org This method is advantageous as it produces only hydrogen gas and a siloxane byproduct, simplifying purification. rsc.org

Coupling Reagent-Mediated Amidation

This is the most conventional and versatile approach for forming the amide bond. The reaction involves activating 4-bromobenzoic acid with a coupling reagent to make it more electrophilic.

Via Acyl Chloride: A highly effective method involves the conversion of 4-bromobenzoic acid into its more reactive acyl chloride, 4-bromobenzoyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting 4-bromobenzoyl chloride is then reacted with oxetan-3-amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to neutralize the HCl generated during the reaction. rsc.orgprepchem.com

Via Coupling Reagents: A vast array of coupling reagents exists to facilitate the reaction between a carboxylic acid and an amine directly. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group in situ. Common examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. sci-hub.se Other established reagents include phosphonium (B103445) salts (e.g., HBTU) and triazine derivatives (e.g., CDMT). sci-hub.se

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example(s) | Byproducts | Notes |

| Chloroformates | Isobutyl chloroformate (IBCF) | Isobutanol, CO₂, Salt | Forms a mixed anhydride (B1165640) intermediate. sci-hub.se |

| Carbodiimides | DCC, EDC | Substituted Urea | DCC byproduct is poorly soluble; EDC byproduct is water-soluble. sci-hub.se |

| Phosphonium Salts | BOP, PyBOP, HBTU | Phosphine Oxide | Highly efficient but can be costly. sci-hub.se |

| Triazine Derivatives | Cyanuric chloride, CDMT | Cyanuric Acid Derivatives | Often cost-effective and byproducts are easily removed. sci-hub.se |

Introduction of the Bromine Moiety onto the Benzamide (B126) Core

The placement of the bromine atom at the C4-position of the benzamide ring can be approached in two ways: by starting with an already brominated precursor or by performing a bromination reaction on the fully formed N-oxetan-3-yl-benzamide. For the synthesis of the specific 4-bromo isomer, using a pre-brominated starting material is overwhelmingly the preferred and more strategic method.

Directed ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective substitution on aromatic rings. The amide group is a strong directing metalation group (DMG). Treatment of N-oxetan-3-yl-benzamide with a strong organolithium base (e.g., n-butyllithium) would result in the specific deprotonation of the proton at the ortho (C2) position, forming an aryllithium species. Quenching this intermediate with an electrophilic bromine source (e.g., Br₂, CBr₄) would yield exclusively the 2-bromo-N-oxetan-3-yl-benzamide. While this method is highly effective and regioselective, it is the method of choice for synthesizing the 2-bromo isomer, not the 4-bromo isomer. It stands in contrast to EAS as a method for achieving alternative regiochemical outcomes.

Advanced Synthetic Routes Incorporating the Oxetane Ring

The construction of molecules containing the oxetane motif requires specialized synthetic strategies due to the inherent ring strain of the four-membered ether. acs.org These approaches are critical for accessing novel chemical matter for various applications.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. digitellinc.com In the context of synthesizing derivatives related to 4-Bromo-N-oxetan-3-yl-benzamide, nickel-catalyzed cross-coupling reactions have been explored. For instance, a nickel-catalyzed Suzuki cross-coupling of 3-iodooxetane (B1340047) with arylboronic acids has been reported to successfully incorporate the oxetan-3-yl group into various aromatic systems. acs.org This methodology could be adapted to couple an appropriate oxetane precursor with a functionalized aromatic partner.

Furthermore, nickel-catalyzed reductive coupling reactions of saturated heterocyclic bromides with aryl bromides have been developed, offering another potential route to connect the oxetane ring to an aromatic system. acs.org These methods often require careful optimization of the nickel source, ligands, additives, and solvents to achieve high yields and selectivity. acs.orgdigitellinc.com While palladium is a common catalyst for cross-coupling, nickel is gaining traction as a more sustainable and cost-effective alternative. digitellinc.comcalstate.edu

The general applicability of cross-coupling reactions is vast, with numerous N-heterocycles and nitrogen-based compounds being synthesized using this strategy. nih.govrsc.org The choice of catalyst and reaction conditions is crucial for the successful synthesis of complex molecules. nih.gov

Defluorosulfonylative Coupling for Aminooxetane Formation

A novel and highly efficient method for the formation of 3-amino-3-aryloxetanes involves the defluorosulfonylative coupling of 3-aryloxetane sulfonyl fluorides with amines. nih.govspringernature.com This reaction represents a significant advancement as it provides a direct route to amino-oxetanes, which are considered valuable bioisosteres for benzamides. nih.govresearchgate.net

The process is initiated by warming a solution of the 3-aryloxetane sulfonyl fluoride (B91410) and an amine. springernature.com This leads to the loss of sulfur dioxide and a fluoride ion, generating a planar oxetane carbocation intermediate. nih.govthieme.de This carbocation is then trapped by the amine nucleophile to form the desired amino-oxetane. springernature.comthieme.de This method is notable for its mild conditions and high tolerance for a wide range of functional groups, making it suitable for creating libraries of compounds. nih.govspringernature.com

Kinetic and computational studies have supported the proposed mechanism, indicating that the formation of the oxetane carbocation is the rate-determining step. nih.gov This reaction pathway is distinct from the typical reactivity of sulfonyl fluorides and offers a powerful tool for medicinal chemists. springernature.com

Table 1: Comparison of Amide Coupling and Defluorosulfonylative Coupling

| Feature | Amide Coupling | Defluorosulfonylative Coupling |

| Starting Materials | Carboxylic acid and amine | 3-Aryloxetane sulfonyl fluoride and amine |

| Key Intermediate | Activated carboxylic acid | Oxetane carbocation |

| Byproducts | Varies with coupling agent | SO2, F- |

| Scope | Broad amine scope | Broad amine scope, including complex amines |

| Application | Synthesis of amides | Synthesis of amino-oxetanes (amide isosteres) |

This table is based on information from multiple sources. nih.govspringernature.comresearchgate.net

Intramolecular Cyclization Approaches to Oxetane Ring Systems

The formation of the oxetane ring itself is a key step in the synthesis of this compound. Intramolecular cyclization is a common strategy to construct this four-membered ring system. acs.orgmagtech.com.cn

One of the most established methods is the Williamson etherification, which involves the intramolecular cyclization of a 1,3-halohydrin. acs.org This reaction typically requires a strong base to deprotonate the alcohol, which then displaces the halide to form the oxetane ring. The kinetics of this cyclization can be slower than for the formation of three-, five-, or six-membered rings due to the inherent strain of the oxetane. acs.org

Alternative approaches to forming the oxetane ring include the ring expansion of epoxides and [2+2] cycloaddition reactions. magtech.com.cn The Paternò-Büchi reaction, a [2+2] photocycloaddition of an alkene and a carbonyl compound, is a well-known method for synthesizing oxetanes. magtech.com.cnbeilstein-journals.org More recent developments include transition metal-catalyzed formal [2+2] cycloadditions and C-H bond oxidative cyclizations. magtech.com.cn

The choice of cyclization strategy depends on the desired substitution pattern of the oxetane ring and the availability of starting materials. For example, 3,3-disubstituted oxetanes can be prepared through various methods, including those starting from diols or involving nucleophilic substitution on a pre-formed oxetane ring. acs.org

Stereoselective Synthesis of Enantiomeric Forms of this compound

Accessing enantiomerically pure forms of chiral molecules is crucial in drug discovery. The stereoselective synthesis of oxetanes can be achieved through several strategies. researchgate.netnsf.gov

One approach involves the enantioselective reduction of β-halo ketones, followed by a Williamson etherification to form the chiral oxetane. acs.org This method has been used to prepare enantioenriched 2-aryl-substituted oxetanes. Another strategy is the asymmetric desymmetrization of prochiral oxetanes using a chiral catalyst. nsf.gov

The synthesis of chiral α-stereogenic oxetanols has been achieved through the alcohol-mediated reductive coupling of allylic acetates with ketones. nih.gov This method allows for the creation of chiral oxetanes with complex substituents. Furthermore, novel superbase-promoted stereoselective rearrangement reactions of chiral oxirane derivatives have been shown to yield chiral oxetane derivatives. researchgate.net

For 3-substituted oxetanes, catalytic asymmetric nucleophilic opening of a prochiral 3-substituted oxetane could be a viable route. nih.gov The development of enantioselective methods for the synthesis of oxetanes is an active area of research, driven by the increasing importance of these motifs in medicinal chemistry. beilstein-journals.orgnih.gov

Scalable Synthesis and Process Optimization for Research Quantities

The ability to produce a compound on a larger scale is essential for its use in research and development. The synthesis of this compound for research quantities requires a route that is robust, reliable, and uses readily available starting materials.

A scalable synthesis would likely involve a convergent approach, where the 4-bromobenzoyl chloride and 3-aminooxetane precursors are synthesized separately and then coupled in the final step. The synthesis of 4-bromobenzoyl chloride is straightforward from 4-bromobenzoic acid. nih.govresearchgate.net The synthesis of 3-aminooxetane or a suitable precursor would be the more challenging aspect.

The defluorosulfonylative coupling method described in section 2.4.2 offers a promising approach for the final coupling step, as it is tolerant of a wide range of functional groups and can be performed under mild conditions. nih.govspringernature.com For the synthesis of the oxetane precursor, an intramolecular cyclization of a readily available 1,3-diol derivative would be a common choice. acs.org

Structure Activity Relationship Sar and Structural Elucidation of 4 Bromo N Oxetan 3 Yl Benzamide and Analogues

Systematic Exploration of Substituent Effects on the Benzamide (B126) Core

The substitution pattern on the benzamide core of 4-Bromo-N-oxetan-3-yl-benzamide is a key determinant of its biological activity. Both the position of the halogen atom and the presence of other substituents significantly influence the molecule's interaction with its biological targets.

Positional Isomerism of the Halogen Atom (e.g., 3-Bromo vs. 4-Bromo)

Structure-activity relationship studies on similar benzamide series have shown that the nature and position of the halogen substituent can dramatically alter biological potency. For instance, in a series of benzamide derivatives targeting leukotriene B4 receptors, the specific substitution pattern on the aromatic ring was crucial for antagonist activity. elsevierpure.com While direct comparative data for 3-bromo versus 4-bromo analogues of N-oxetan-3-yl-benzamide is not extensively available in the provided results, the principles of medicinal chemistry suggest that moving the bromine to the meta position (3-bromo) would alter the dipole moment and the electronic character of the aromatic ring, likely leading to a different activity profile. This alteration could affect binding affinity to a target protein by modifying key interactions, such as halogen bonding or hydrophobic interactions.

Impact of Orthogonal Substituents on Activity Profiles

For example, in the development of I(Ks) blockers, the addition of various substituents to a 4-substituted benzamide core led to significant variations in potency and oral bioavailability. nih.gov Similarly, for heterocyclic analogues of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones, the synthesis and evaluation of various substituted compounds were crucial in establishing a clear structure-activity relationship. nih.gov These examples underscore the importance of systematically exploring the chemical space around the benzamide core to optimize biological activity.

Conformational Analysis of the Oxetane (B1205548) Ring and its Influence on Molecular Recognition

The oxetane ring is a key structural feature of this compound, imparting unique conformational and physicochemical properties that are increasingly recognized in drug discovery. nih.gov

Puckering and Ring Strain Dynamics

The four-membered oxetane ring is not planar and exhibits a degree of puckering. acs.orgacs.org This puckering is influenced by the substituents on the ring. acs.org The introduction of substituents can lead to increased eclipsing interactions, resulting in a more puckered conformation. acs.org The ring strain inherent in the oxetane structure also contributes to its unique geometry and reactivity. researchgate.net This conformational flexibility allows the oxetane moiety to adopt specific orientations that can be crucial for molecular recognition and binding to biological targets. Computational studies have shown that the oxetane in molecules like paclitaxel (B517696) can act as a conformational lock, rigidifying the structure. acs.org

Steric and Electronic Contributions of the Oxetane Moiety

The oxetane moiety offers several advantages in drug design. It is a small, polar, and three-dimensional motif. nih.govnih.gov The oxygen atom in the ring can act as a hydrogen bond acceptor, a property that can be critical for target engagement. acs.org The electronegative oxygen atom also exerts a significant inductive electron-withdrawing effect, which can influence the properties of adjacent functional groups. nih.govacs.org For instance, an oxetane ring placed alpha to an amine can reduce its basicity (pKaH) by approximately 2.7 units. nih.govacs.org

The steric bulk of the oxetane ring, though modest, can be strategically employed to shield metabolically susceptible sites within a molecule or to improve target selectivity by creating specific steric interactions within a binding pocket. nih.gov Furthermore, the replacement of more common groups like gem-dimethyl or carbonyl groups with an oxetane can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability, and reduced lipophilicity. researchgate.netresearchgate.net

Hydrogen Bonding Network Analysis within Ligand-Target Complexes

The interaction of this compound and its analogues with biological targets is significantly influenced by their hydrogen bonding capabilities. The amide linkage, a common pharmacophore, features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These functionalities readily participate in forming robust hydrogen bonds with amino acid residues in a protein's binding pocket, such as with the catalytic triad (B1167595) (serine, histidine, and aspartate) of enzymes like monoacylglycerol lipase (B570770) (MAGL). nih.gov

The oxetane ring introduces an additional and potent hydrogen bond acceptor site through its oxygen atom. Due to the strained C–O–C bond angle, the oxygen lone pairs are more exposed, making the oxetane a more effective hydrogen bond acceptor than other cyclic ethers like tetrahydrofuran (B95107) or tetrahydropyran. acs.org In fact, oxetanes can compete with most carbonyl functional groups as hydrogen bond acceptors, with only amides being superior. acs.org This enhanced hydrogen bonding capacity can lead to improved binding affinity and selectivity for the target protein.

Computational modeling and experimental studies on related benzamides have shown that intermolecular N–H⋯O hydrogen bonds are a common and stabilizing feature in the crystalline state. researchgate.netnih.gov For instance, in ligand-target complexes, the carbonyl group of a benzamide can form a direct hydrogen bond with residues like Arginine. frontiersin.org The cumulative effect of these hydrogen bonds, including those from the amide and the oxetane, can contribute significantly to the conformational stability of the bound ligand, providing several kilocalories per mole of stability. nih.gov

A hypothetical hydrogen bonding network for this compound within a target's active site could involve the amide N-H donating a hydrogen bond, the amide C=O accepting a hydrogen bond, and the oxetane oxygen also acting as a hydrogen bond acceptor.

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Functional Group | Type of Interaction | Potential Protein Residue Partners |

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate (B1630785), Serine |

| Amide C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Histidine |

| Oxetane Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Backbone N-H |

Comparative SAR Studies with Alternative Cyclic Ether and Acyclic Amide Bioisosteres

The oxetane ring in this compound is considered a bioisostere for other functionalities, and its comparison with alternative cyclic ethers and acyclic amides provides valuable SAR insights. Bioisosterism is a key strategy in drug development to modulate physicochemical and pharmacokinetic properties. nih.gov

Studies comparing 3-aminooxetane motifs with other small rings like aminocyclopropane and aminocyclobutane have demonstrated that the oxetane derivative significantly lowers the distribution coefficient (logD) by approximately 0.8 units, indicating increased hydrophilicity. acs.org This can lead to improved aqueous solubility and a more favorable pharmacokinetic profile. Furthermore, the introduction of an oxetane ring has been shown to increase metabolic stability and reduce binding to off-target proteins like the hERG ion channel. acs.orgnih.gov

In the context of benzamide analogues, replacing a more lipophilic tetrahydrofuran (THF) ring with a methoxymethyl-oxetane substituent has been shown to drastically improve metabolic and solubility properties, while also providing a better fit into the protein pocket. acs.org The three-dimensional conformation of amino-oxetanes is more pronounced than that of planar benzamides, which can be advantageous for interacting with complex binding sites. digitellinc.com

When compared to acyclic amide bioisosteres, the rigid structure of the oxetane ring can lock the molecule into a more favorable conformation for binding, potentially increasing potency. While direct SAR data for this compound is limited, the general trend observed in medicinal chemistry is that the incorporation of an oxetane ring often leads to improved drug-like properties. acs.org

Table 2: Comparative Properties of Oxetane and Bioisosteric Replacements

| Feature | Oxetane | Tetrahydrofuran (THF) | Cyclobutane | Acyclic Amide |

| Polarity/Solubility | High | Moderate | Low | Variable |

| Metabolic Stability | Generally High | Often lower | High | Variable |

| 3D Character | High | Moderate | High | Low (flexible) |

| Hydrogen Bond Acceptor Strength | Strong | Moderate | None | Strong (C=O) |

X-ray Crystallography and NMR Spectroscopy for Structural Determination of Co-crystals and Solved Structures

The precise three-dimensional arrangement of atoms and molecules is crucial for understanding the SAR of this compound. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for elucidating these structures.

While a crystal structure for this compound itself is not publicly available, analysis of related compounds provides significant insights. For example, the crystal structure of 4-bromobenzamide (B181206) reveals details about bond lengths and angles of the brominated phenyl ring and the amide group. chemicalbook.com Similarly, crystal structures of other N-substituted benzamides show how intermolecular hydrogen bonds, such as N–H⋯O interactions, dictate the packing in the solid state. nih.gov For 4-Bromo-N-(diisopropoxyphosphoryl)benzamide, the crystal structure is stabilized by intermolecular N–H⋯O hydrogen bonds, forming centrosymmetric dimers. researchgate.net

NMR spectroscopy is another powerful tool for structural confirmation. The ¹H NMR spectrum of 4-bromobenzamide shows characteristic signals for the aromatic protons. chemicalbook.com For more complex analogues, 2D NMR techniques can establish through-bond and through-space correlations, confirming the connectivity and stereochemistry. While specific NMR data for this compound is not detailed in the literature, chemical suppliers list its availability, implying that such characterization data exists. bldpharm.combldpharm.com Computational DFT studies on related 4-bromo-N-(1-phenylethyl)benzamide analogues have been used to predict NMR chemical shifts, which show good correlation with experimental values. researchgate.net

Table 3: Key Structural and Spectroscopic Data for Related Compounds

| Compound Name | Technique | Key Findings |

| 4-Bromobenzamide | ¹H NMR | Characteristic aromatic proton signals. chemicalbook.com |

| 4-Bromo-N-(diethyl-carbamothio-yl)-benzamide | X-ray Crystallography | Twisted conformation with intermolecular N–H⋯O interactions forming infinite chains. nih.gov |

| 4-Bromo-N-(diisopropoxyphosphoryl)benzamide | X-ray Crystallography | Formation of centrosymmetric dimers via intermolecular N–H⋯O hydrogen bonds. researchgate.net |

| (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide | ¹H and ¹³C NMR, DFT | Experimental NMR values match well with theoretically computed spectra. researchgate.net |

Biological Targets and Mechanistic Investigations Excluding Clinical Human Trials for 4 Bromo N Oxetan 3 Yl Benzamide

Enzyme Inhibition Studies

Profiling against Amidase Enzymes (e.g., N-Acylethanolamine-hydrolyzing Acid Amidase)

No studies reporting the inhibitory activity of 4-Bromo-N-oxetan-3-yl-benzamide against N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) or other amidase enzymes are publicly available.

Investigations into Other Relevant Enzyme Families

There is no published data on the screening or evaluation of this compound against any other enzyme families.

Receptor Binding and Modulation Assays

Evaluation of Affinity for G-Protein Coupled Receptors (e.g., mGlu5, TAARs)

No receptor binding assays have been published that assess the affinity of this compound for metabotropic glutamate (B1630785) receptor 5 (mGlu5), trace amine-associated receptors (TAARs), or any other G-protein coupled receptors.

Assessment of Allosteric Modulatory Activity

There are no available studies investigating the potential allosteric modulatory effects of this compound on any receptor.

Cellular Pathway Perturbation Studies

No research has been published detailing the effects of this compound on any cellular pathways.

Analysis of Cellular Proliferation and Apoptosis Mechanisms in Cancer Cell Lines (e.g., HepG2, NSCLC)

There are no direct studies available in the reviewed scientific literature that investigate the effects of This compound on cellular proliferation and apoptosis in HepG2 or non-small cell lung cancer (NSCLC) cell lines.

However, research on structurally related benzamide (B126) derivatives offers some insights into potential activities. For instance, studies on bromobenzene (B47551) have explored its metabolism and toxicity in the human liver-derived HepG2 cell line, though this is a simpler, related structure and not the compound of interest.

Modulation of Protein Kinase Activity (e.g., FGFR1, Bruton's Tyrosine Kinase (Btk), OXPHOS Complex I)

Direct evidence of This compound modulating the activity of Fibroblast Growth Factor Receptor 1 (FGFR1), Bruton's Tyrosine Kinase (Btk), or Oxidative Phosphorylation (OXPHOS) Complex I is not present in the available literature.

General research into benzimidazole (B57391) and benzamide derivatives has shown their potential as protein kinase inhibitors. nih.govbiotech-asia.org The benzamide scaffold is recognized for its versatility in drug design, and various derivatives have been synthesized and evaluated for their anticancer properties by targeting different kinases. nih.govbiotech-asia.org The oxetane (B1205548) motif, a four-membered ether ring, has been increasingly incorporated into medicinal chemistry to improve physicochemical and pharmacokinetic properties of drug candidates, including kinase inhibitors. nih.govacs.orgnih.gov

Effects on Immune Cell Function and Inflammatory Pathways (e.g., antimicrobial/anti-inflammatory properties)

No specific studies were identified that evaluate the antimicrobial or anti-inflammatory properties of This compound .

However, the broader class of benzamide derivatives has been investigated for such activities. For example, N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated potent antibacterial activity against various pathogens. Other benzamide derivatives have been explored for their anti-inflammatory potential. sci-hub.se The inclusion of a bromine atom and an amide linkage are features present in various compounds with documented biological activities.

Mechanisms of Action Elucidation through Biochemical Assays

Due to the absence of direct biological studies on This compound , there is no information available regarding the use of biochemical assays to elucidate its specific mechanism of action.

Investigation of Protein-Ligand Interaction Modes

There are no published studies detailing the protein-ligand interaction modes of This compound with any biological target. Computational and experimental studies to determine how this specific molecule might bind to protein targets have not been reported in the reviewed literature.

Computational Chemistry and Theoretical Characterization of 4 Bromo N Oxetan 3 Yl Benzamide

Molecular Docking and Scoring for Target Prediction and Binding Mode Analysis

No specific molecular docking studies for 4-Bromo-N-oxetan-3-yl-benzamide have been identified in the surveyed literature. Such studies are crucial for predicting potential biological targets by simulating the interaction between a ligand (the compound) and a protein. This analysis helps to elucidate the binding affinity and mode of interaction, which are fundamental in drug discovery. While studies on other substituted benzamides have successfully employed molecular docking to identify potential targets like enzymes and receptors, this has not been applied to this compound in any available research.

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. However, specific reports on such calculations for this compound are absent from the scientific literature.

Density Functional Theory (DFT) Studies for Electronic Structure

There are no published Density Functional Theory (DFT) studies that specifically detail the electronic structure of this compound. DFT is a powerful computational method used to investigate the electron density, geometry, and energy of a molecule, providing foundational knowledge of its chemical behavior.

Analysis of Frontier Molecular Orbitals (FMOs)

An analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. FMO analysis is critical for predicting a molecule's reactivity, kinetic stability, and electronic properties. The energy gap between the HOMO and LUMO orbitals is a key indicator of chemical reactivity.

Electrostatic Potential Surface (MESP) Mapping

No studies containing Molecular Electrostatic Potential Surface (MESP) maps for this compound were found. MESP mapping is a vital tool for visualizing the charge distribution on a molecule's surface, which helps in predicting how it will interact with other molecules, particularly in biological systems where electrostatic interactions are key.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

There is no available research that has employed molecular dynamics (MD) simulations to study the conformational flexibility or the influence of solvents on this compound. MD simulations provide insights into the dynamic behavior of a molecule over time, which is crucial for understanding its stability, conformational changes, and interactions within a biological environment.

QSAR Modeling for Predictive Biological Activity

No Quantitative Structure-Activity Relationship (QSAR) models have been developed or reported that include this compound. QSAR studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. The absence of such models indicates a lack of systematic biological activity data for this specific compound and its close analogs, which is a prerequisite for building a predictive QSAR model.

In Silico ADMET Predictions relevant to Molecular Design

In the absence of specific studies on "this compound," a predictive analysis of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile can only be generalized based on its constituent chemical motifs. The presence of the bromophenyl group suggests a certain degree of lipophilicity, which could influence its absorption and distribution. The oxetane (B1205548) ring, a strained four-membered ether, is a feature of increasing interest in drug design, often used to improve metabolic stability and aqueous solubility compared to more traditional alkyl groups.

A hypothetical in silico ADMET prediction would involve calculating a range of molecular descriptors. These would likely include:

| Property Category | Predicted Parameter | Potential Significance for Molecular Design |

| Absorption | Caco-2 Permeability | Indicates potential for oral absorption. |

| Human Intestinal Absorption | Predicts the extent of absorption from the gut. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Suggests potential for central nervous system activity. |

| Plasma Protein Binding | Influences the fraction of free compound available for therapeutic effect. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential for drug-drug interactions and metabolic pathways. |

| Excretion | Renal Organic Cation Transporter | Indicates a possible route of elimination from the body. |

| Toxicity | hERG Inhibition | Assesses the risk of cardiac toxicity. |

| Ames Mutagenicity | Predicts the potential for the compound to be carcinogenic. |

Without specific computational data, these parameters remain speculative for "this compound."

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational reaction pathway analysis is a powerful tool for understanding how a molecule might be synthesized or how it might interact with biological targets on a mechanistic level. For "this compound," such an analysis could illuminate the energetic barriers of its formation, typically through the acylation of 3-aminooxetane with 4-bromobenzoyl chloride.

This analysis would involve:

Transition State Searching: Identifying the highest energy point along the reaction coordinate for the amide bond formation.

Energy Profiling: Calculating the relative energies of the reactants, transition state, and products to determine the reaction's feasibility and kinetics.

Conformational Analysis: Exploring the different spatial arrangements of the molecule to identify the most stable (lowest energy) conformation, which is crucial for understanding its interaction with biological macromolecules.

The insights gained from such studies would be invaluable for optimizing synthetic routes and for the rational design of analogues with improved properties. However, at present, the scientific community awaits the publication of such detailed computational investigations to fully characterize the chemical nature of "this compound."

Derivatives and Analogues of 4 Bromo N Oxetan 3 Yl Benzamide

Design and Synthesis of Substituent Libraries on the Benzamide (B126) Phenyl Ring

The generation of substituent libraries on the benzamide phenyl ring of 4-bromo-N-oxetan-3-yl-benzamide allows for a systematic investigation of structure-activity relationships (SAR). The bromine atom at the 4-position serves as a versatile synthetic handle for introducing a wide array of substituents through various cross-coupling reactions.

A common and powerful method for modifying the 4-position is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the arylation of the 4-bromo-benzamide core with a diverse range of aryl and heteroaryl boronic acids or esters. researchgate.net This approach was successfully employed in the synthesis of analogues of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, where various aryl boronic acids were reacted to produce a library of compounds in moderate to good yields (62-89%). researchgate.net This demonstrates a robust method for creating chemical diversity at this position.

Another strategy involves the introduction of substituents at other positions on the benzamide ring. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized as potential fibroblast growth factor receptor-1 (FGFR1) inhibitors. nih.gov In this case, various groups were introduced at the 2-position of the benzamide ring, including different amido and sulfonamido moieties. nih.gov The synthesis of these derivatives often starts from a substituted anthranilic acid, which is then coupled with the desired amine.

The design of these libraries is often guided by computational modeling and an understanding of the target's binding site to select substituents that are likely to engage in favorable interactions.

Table 1: Examples of Synthetic Strategies for Modifying the Benzamide Phenyl Ring

| Starting Material | Reaction Type | Reagents | Position Modified | Example Product Class |

| 4-Bromobenzoic acid | Amidation | (S)‐1‐phenylethanamine, TiCl4 | Amide formation | (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide researchgate.net |

| 4-Bromo-N-substituted-benzamide | Suzuki-Miyaura Coupling | Aryl boronic acids, Pd(0) catalyst | 4-position | 4-Aryl-N-substituted-benzamides researchgate.net |

| Substituted anthranilic acid | Amidation | N-substituted amine | 2-position | 2-Amido/Sulfonamido-4-bromo-N-substituted-benzamides nih.gov |

Modifications and Functionalization of the Oxetane (B1205548) Ring

The oxetane ring is a key feature of this compound, influencing properties such as solubility and metabolic stability. acs.orgnih.gov Modifications to this ring can further optimize the compound's profile. The synthesis and functionalization of oxetanes have seen significant advancements, providing various routes to novel analogues. acs.orgbeilstein-journals.org

One common starting point for creating derivatives is oxetan-3-one. acs.orgethz.ch Reductive amination of oxetan-3-one with various amines is a widely used method to introduce diversity at the 3-position of the oxetane ring. nih.govacs.org This allows for the synthesis of a broad range of N-substituted 3-aminooxetanes.

Further functionalization can be achieved through various chemical transformations. For example, methods have been developed for the synthesis of 3,3-disubstituted oxetanes, which can serve as isosteres for gem-dimethyl or carbonyl groups. acs.orgnih.gov Additionally, a modular synthetic strategy using oxetanyl trichloroacetimidates has been developed to access a library of functionalized 3-aryl oxetanes, leveraging the vast availability of aryl halides and various nucleophiles. nih.gov

Despite these advances, the range of commercially available oxetane building blocks remains somewhat limited, which can constrain the diversity of substitution patterns. nih.govacs.org Much of the focus has been on substitution at the 3-position due to the availability of starting materials like oxetan-3-one and 3-aminooxetane. acs.org

Table 2: Approaches for Oxetane Ring Modification

| Precursor | Reaction Type | Key Reagents/Intermediates | Resulting Modification |

| Oxetan-3-one | Reductive Amination | Various amines, reducing agent | N-substituted 3-aminooxetanes nih.govacs.org |

| Diols (e.g., 1,3-diols) | Intramolecular Cyclization | Tosyl chloride, NaH | Formation of the oxetane ring acs.org |

| Oxetanyl trichloroacetimidates | Modular Synthesis | Aryl halides, various nucleophiles | Functionalized 3-aryl oxetanes nih.gov |

| Homoallylic alcohols | Cycloisomerisation | Metal hydride catalyst | Construction of the oxetane ring beilstein-journals.org |

Heterocyclic Replacements for the Benzamide Moiety

Replacing the benzamide moiety with a heterocyclic ring is a common strategy in drug discovery to modulate a compound's physicochemical and pharmacological properties. mdpi.comrsc.org Heterocycles can act as bioisosteres of the benzamide group, mimicking its key interactions while potentially offering improved metabolic stability, solubility, or patentability. mdpi.com

A diversity-oriented library approach has been used to assess various heterocycles as bioisosteric replacements for amide moieties. nih.gov Among the most successful replacements are five-membered aromatic rings. For example, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles have been shown to be effective amide isosteres, often retaining biological activity while improving metabolic stability. nih.govcambridgemedchemconsulting.com Triazoles, particularly 1,2,3-triazoles, are also excellent nonclassical bioisosteres that can mimic the trans conformation of the amide bond and are resistant to cleavage by proteases. nih.govcambridgemedchemconsulting.comacs.org

Other heterocyclic systems that have been explored as benzamide replacements include pyrazoles, imidazoles, and various fused heterocyclic systems. nih.govacs.org The choice of heterocycle depends on the specific requirements of the drug target and the desired property improvements.

Table 3: Common Heterocyclic Replacements for the Benzamide Moiety

| Heterocycle | Rationale for Replacement | Potential Advantages |

| 1,2,4-Oxadiazole | Amide bioisostere nih.gov | Improved metabolic stability, can mimic planarity and dipole moment nih.gov |

| 1,3,4-Oxadiazole | Amide bioisostere researchgate.net | Improved aqueous solubility, metabolic stability researchgate.net |

| 1,2,3-Triazole | Amide bioisostere, mimics trans amide bond nih.govacs.org | Resistant to hydrolysis, improved metabolic stability nih.govcambridgemedchemconsulting.com |

| Pyrazole | Bioactive scaffold acs.org | Can participate in hydrogen bonding, structural diversity nih.gov |

| Imidazole | Amide bioisostere nih.gov | Can act as hydrogen bond donor/acceptor, structural diversity nih.gov |

Isosteric and Bioisosteric Replacements for the Amide Linker

A wide range of amide bond bioisosteres have been developed and utilized in medicinal chemistry. nih.govacs.org These include:

Heterocycles: As mentioned previously, heterocycles like 1,2,3-triazoles and various oxadiazoles (B1248032) are commonly used to replace the amide bond, often leading to enhanced metabolic stability. nih.govcambridgemedchemconsulting.com

Trifluoroethylamine: This group has gained attention as an amide bioisostere. The electronegative trifluoroethyl group mimics the carbonyl group, and its inclusion can enhance metabolic stability by reducing susceptibility to proteolysis. drughunter.com

Olefins and Fluoroalkenes: These groups can mimic the geometry of the amide bond but are not susceptible to hydrolysis.

Other Functional Groups: A variety of other functionalities such as esters, sulfonamides, ureas, and carbamates can also be considered as amide replacements, depending on the specific structural and electronic requirements of the target interaction. nih.gov

The selection of an appropriate bioisostere is a strategic decision based on the desired improvements, whether it be increased potency, enhanced selectivity, or improved pharmacokinetic properties. researchgate.netnih.gov

Table 4: Selected Bioisosteric Replacements for the Amide Linker

| Bioisostere | Key Features | Primary Advantage |

| 1,2,3-Triazole | Mimics trans amide bond, stable nih.govacs.org | Improved metabolic stability nih.gov |

| 1,2,4-Oxadiazole | Planar, polar nih.gov | Improved metabolic stability nih.gov |

| Trifluoroethylamine | Electronegative, lipophilic drughunter.com | Enhanced metabolic stability, reduced amine basicity drughunter.com |

| Ester | Hydrogen bond acceptor | Can be more stable or labile depending on context nih.gov |

| Sulfonamide | Tetrahedral geometry, hydrogen bond donor/acceptor nih.gov | Increased stability |

Development of Focused Libraries for Specific Biological Targets

The development of focused compound libraries is a rational approach in drug discovery designed to increase the probability of finding active compounds against a specific biological target or target family. capes.gov.brnih.gov Unlike diverse screening libraries, focused libraries are composed of compounds that are designed based on knowledge of the target's structure or the properties of its known ligands. nih.gov

There are several strategies for designing focused libraries:

Structure-Based Design: When the three-dimensional structure of the target protein is known, compounds can be designed in silico to fit into the binding site. nih.gov Computational methods like molecular docking can be used to select or design molecules with a high predicted affinity. lifechemicals.com

Ligand-Based Design: In the absence of a target structure, libraries can be designed based on the structures of known active ligands. nih.gov This can involve creating analogues of a known ligand or using "scaffold hopping" to find new chemical classes with similar pharmacophoric features. nih.gov

Chemogenomics: This approach uses information about related targets and their ligands to predict the properties of the binding site and design compounds accordingly. nih.gov

An example of the development of a focused library is the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as potential inhibitors of FGFR1, a target implicated in non-small cell lung cancer. nih.gov The library was created by introducing various substituents to the benzamide core to explore the SAR for FGFR1 inhibition. nih.gov Such focused libraries, whether designed for kinases, GPCRs, ion channels, or other target classes, are a powerful tool for efficiently identifying promising hit compounds for further drug development. lifechemicals.comnih.govaxxam.com

Future Research Directions and Unexplored Avenues for 4 Bromo N Oxetan 3 Yl Benzamide Research

Exploration of Novel Synthetic Methodologies for Architecturally Complex Analogues

The development of novel synthetic routes to access architecturally complex analogues of 4-Bromo-N-oxetan-3-yl-benzamide is a cornerstone of future research. While the synthesis of the parent compound can likely be achieved through standard amidation reactions, the creation of a diverse library of analogues with varied substitution patterns and more intricate three-dimensional structures will require innovative synthetic strategies.

Future work should focus on:

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the benzamide (B126) and oxetane (B1205548) rings would allow for the rapid generation of diverse analogues from a common intermediate. This could involve C-H activation, cross-coupling reactions, or photoredox catalysis to introduce a variety of functional groups at different positions.

Asymmetric Synthesis: The synthesis of enantiomerically pure analogues will be crucial for understanding their interactions with chiral biological targets. Research into asymmetric syntheses of substituted oxetanes and their incorporation into the benzamide scaffold will be essential.

Novel Ring Systems: Exploration of synthetic routes to replace the oxetane ring with other small, strained heterocyclic systems, such as azetidines or cyclobutanes, could lead to the discovery of compounds with novel pharmacological profiles.

A study on the synthesis of N-substituted benzamide derivatives modified the structure of Entinostat (MS-275) to explore new compounds with improved anti-proliferative activities. nih.gov This highlights the value of synthesizing a variety of analogues to establish structure-activity relationships (SAR).

Identification of Additional Biological Targets through Phenotypic Screening

Phenotypic screening offers a powerful, unbiased approach to identify the biological targets of this compound and its analogues. Unlike target-based screening, which requires a pre-existing hypothesis about a compound's mechanism of action, phenotypic screening allows for the discovery of novel biological activities in a more holistic cellular or organismal context. nih.govbiobide.com

Future research in this area should involve:

High-Content Imaging Screens: Utilizing high-content imaging to assess the effects of the compounds on a wide range of cellular phenotypes, such as morphology, organelle function, and protein localization.

Disease-Relevant Models: Employing more complex and physiologically relevant disease models, such as 3D cell cultures, organoids, or small model organisms like zebrafish, to identify compounds with potential therapeutic effects. frontiersin.org

Mechanism of Action Studies: Following up on "hits" from phenotypic screens with rigorous mechanism-of-action studies to identify the specific molecular targets responsible for the observed phenotype. This can be achieved through a combination of techniques including affinity chromatography, proteomics, and genetic approaches. nih.gov

A study on the phenotypic screening of a natural product library for antibiotic adjuvants demonstrates the potential of this approach to identify compounds that enhance the efficacy of existing drugs. nih.gov This strategy could be applied to this compound to uncover potential synergistic activities.

Application in Chemical Biology as a Tool Compound

Once a biological target and mechanism of action have been identified, this compound or its optimized analogues could be developed into valuable tool compounds for chemical biology research. nih.gov Tool compounds are potent and selective small molecules that can be used to probe the function of specific proteins or pathways in a temporal and dose-dependent manner.

The development of a tool compound from this scaffold would involve:

Affinity and Selectivity Profiling: Comprehensive profiling against a broad panel of related and unrelated targets to ensure high selectivity for the intended target.

Development of Photoaffinity Probes: The synthesis of analogues bearing a photoreactive group and a tag for enrichment would enable the direct identification of the protein target(s) in a complex biological system. nih.gov

Structure-Activity Relationship (SAR) Studies: A detailed SAR study would be necessary to develop a "negative control" compound—a structurally similar but biologically inactive molecule—which is essential for validating the on-target effects of the tool compound.

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for the rational design and optimization of bioactive compounds. nih.gov For this compound, these approaches can guide the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Key computational strategies to be employed include:

Molecular Docking: If a biological target is identified, molecular docking studies can be used to predict the binding mode of this compound and its analogues, providing insights for the design of more potent inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed based on a series of synthesized analogues and their biological activities to identify the key structural features that contribute to their potency. nih.gov

In Silico ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to prioritize the synthesis of analogues with favorable drug-like properties.

A computational study on benzamide derivatives as glucokinase activators successfully used pharmacophore modeling and 3D-QSAR to identify essential features for activity, demonstrating the power of these methods in guiding drug design. nih.gov

Investigation of Multi-Target Activity and Polypharmacology

The concept of "one drug, one target" is increasingly being replaced by the understanding that many effective drugs exert their therapeutic effects by modulating multiple targets, a phenomenon known as polypharmacology. youtube.com Given the promiscuous nature of many kinase inhibitors, which often contain a benzamide core, it is plausible that this compound and its analogues could also exhibit multi-target activity.

Future research should explore:

Kinase Profiling: Screening the compound against a broad panel of kinases to identify any off-target activities that could be therapeutically beneficial or contribute to toxicity.

Systems Biology Approaches: Utilizing systems biology approaches to understand the network-level effects of the compound and to identify potential synergistic or antagonistic interactions between its different targets.

Rational Design of Multi-Target Ligands: If beneficial multi-target activity is identified, this information can be used to rationally design new analogues with optimized activity against a desired set of targets.

The combination of target-based and phenotypic screening has been shown to be an effective strategy for identifying new therapeutic opportunities for existing drugs by uncovering their polypharmacology. youtube.com This integrated approach will be crucial for fully elucidating the therapeutic potential of the this compound scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.